molecular formula C18H12N2O B11500262 1H-perimidin-9-yl(phenyl)methanone

1H-perimidin-9-yl(phenyl)methanone

Cat. No.: B11500262
M. Wt: 272.3 g/mol
InChI Key: WPWCTYBPXWHPSJ-JXAWBTAJSA-N
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Description

9-BENZOYL-1H-PERIMIDINE is a heterocyclic compound that belongs to the class of perimidines Perimidines are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-BENZOYL-1H-PERIMIDINE typically involves the condensation reaction of 1,8-diaminonaphthalene with a benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 9-BENZOYL-1H-PERIMIDINE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as metal nanoparticles can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 9-BENZOYL-1H-PERIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-BENZOYL-1H-PERIMIDINE involves its interaction with various molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. Additionally, the perimidine ring can intercalate into DNA, causing DNA damage and inhibiting cell proliferation .

Comparison with Similar Compounds

    1H-PERIMIDINE: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    9-ACETYL-1H-PERIMIDINE: Similar structure but with an acetyl group instead of a benzoyl group, leading to different reactivity and applications.

    9-PHENYL-1H-PERIMIDINE:

Uniqueness: 9-BENZOYL-1H-PERIMIDINE stands out due to the presence of the benzoyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

(Z)-perimidin-4-ylidene(phenyl)methanol

InChI

InChI=1S/C18H12N2O/c21-18(13-5-2-1-3-6-13)14-10-9-12-7-4-8-15-16(12)17(14)20-11-19-15/h1-11,21H/b18-14-

InChI Key

WPWCTYBPXWHPSJ-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC3=C4C2=NC=NC4=CC=C3)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC3=C4C2=NC=NC4=CC=C3)O

Origin of Product

United States

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